molecular formula C45H49ClN2O2 B606874 Cyanine7.5 carboxylic acid CAS No. 1686147-68-1

Cyanine7.5 carboxylic acid

Cat. No. B606874
M. Wt: 685.35
InChI Key: NENPZWGBKUDTPW-UHFFFAOYSA-N
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Description

Cyanine7.5 carboxylic acid is a dye derivative of Cyanine 7.5 (Cy7.5) with carboxylic acid functional groups . It is a near-infrared fluorescent dye commonly used in biomedical research areas such as biomarkers and cell imaging . This dye is unactivated and is used for control samples and instrument calibration .


Molecular Structure Analysis

The molecular formula of Cyanine7.5 carboxylic acid is C43H47IN2O2 . It has a molecular weight of 685.34 g/mol . The exact structure is not provided in the search results.


Chemical Reactions Analysis

Cyanine7.5 carboxylic acid can be covalently bound to some biological molecules (especially antibodies, proteins, etc.) to track their location and dynamic changes in biological samples . For coupling and labeling reactions, pre-activated Cyanine7.5 NHS ester can also be considered .


Physical And Chemical Properties Analysis

Cyanine7.5 carboxylic acid appears as a green powder . It is soluble in organic solvents (DMF, DMSO), but has low solubility in water . It has an absorption maximum at 788 nm and an emission maximum at 808 nm .

Scientific Research Applications

  • Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, like Cyanine7.5 carboxylic acid, are useful for bioconjugation and metal chelation. They have been synthesized and their optical properties studied, highlighting their potential as fluorescent probes in various applications (Dost, Gressel, & Henary, 2017).

  • Biological Application and Bioorthogonal Conjugation : Monofunctional carbocyanine dyes have been modified for biological applications, showing potential in bioorthogonal labeling schemes. They exhibit strong near-infrared (NIR) fluorescence emission, high extinction coefficients, and good quantum yields, making them useful in biological imaging (Shao, Weissleder, & Hilderbrand, 2008).

  • Fluorescent Labeling of DNA and RNA : Cyanine dyes are commonly used for fluorescent labeling of DNA and RNA in applications like qPCR, sequencing, and fluorescence in situ hybridization. Their fluorescence efficiency is sequence-dependent, which is important for designing experiments based on fluorescent labeling of nucleic acids (Kretschy & Somoza, 2014).

  • Near-Infrared Fluorescent Probes : Novel water-soluble near-infrared cyanine dyes have been synthesized for use as fluorescent probes. These dyes can be useful in developing internally quenched fluorescent probes for various applications (Bouteiller et al., 2007).

  • Dye-Sensitized Solar Cells : Variations of carboxylate-functionalized cyanine dyes have shown to produce efficient spectral sensitization in dye-sensitized nanocrystalline solar cells. The character of carboxyl functions used to attach the molecules to surfaces can significantly affect their performance (Ehret, Stuhl, & Spitler, 2000).

  • Single-Molecule Optical Switches : Carbocyanine dyes have been shown to function as efficient reversible single-molecule optical switches. This property can be utilized in applications like ultrahigh-density optical data storage (Heilemann et al., 2005).

  • Cellular Interaction Studies : The cellular uptake and intracellular targeting of carboxylic acid side chain-containing polymers have been studied using cyanine dyes. This helps in understanding and manipulating cellular interactions of such materials (Mahmoud et al., 2020).

Safety And Hazards

While specific safety and hazard information for Cyanine7.5 carboxylic acid is not available from the search results, it is generally recommended to wear lab coats and disposable gloves when handling this compound .

properties

IUPAC Name

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPZWGBKUDTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanine7.5 carboxylic acid

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